FG-2216

Content Navigation

CAS Number

Product Name

IUPAC Name

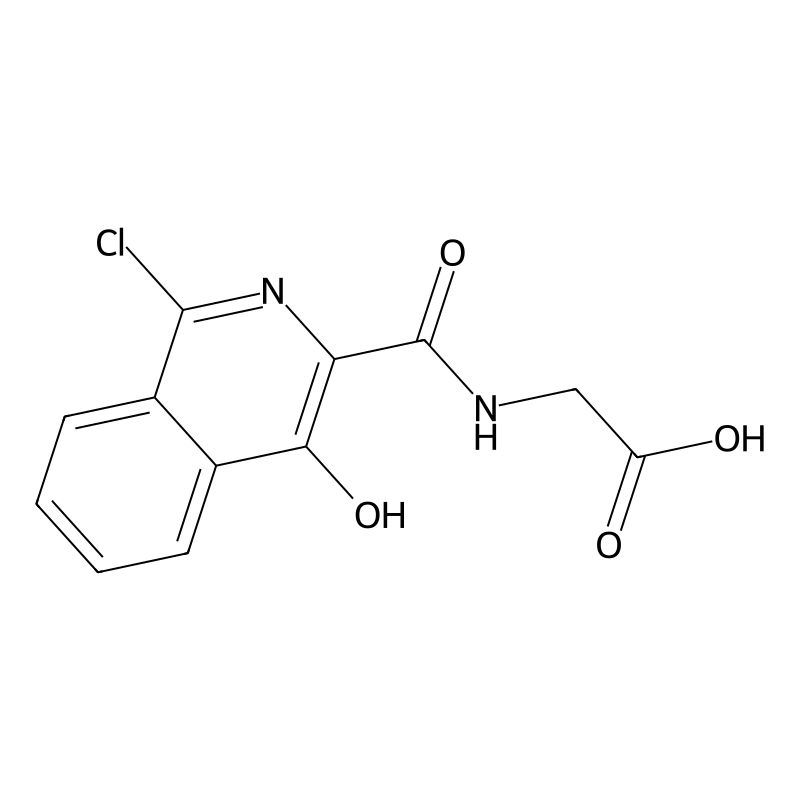

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Prolyl-Hydroxylases (PHDs):

PHDs are a family of enzymes that regulate the hydroxylation of specific proline residues on hypoxia-inducible factors (HIFs) []. HIFs are transcription factors that play a crucial role in cellular responses to hypoxia (low oxygen conditions). Under normoxic conditions (normal oxygen levels), PHDs hydroxylate HIFs, targeting them for degradation by the proteasome. However, under hypoxic conditions, PHD activity is inhibited, leading to HIF stabilization and the upregulation of genes involved in oxygen transport, angiogenesis (blood vessel formation), and other hypoxia-adaptive responses [].

FG-2216 acts as a potent inhibitor of PHDs, leading to HIF stabilization and activation of its downstream target genes even under normoxic conditions [, ]. This property makes FG-2216 a valuable research tool for studying the cellular response to hypoxia and the potential therapeutic benefits of HIF activation in various diseases.

Potential Therapeutic Applications:

Research suggests that FG-2216's ability to activate HIF might be beneficial for treating conditions characterized by hypoxia or impaired oxygen delivery. Some potential therapeutic applications under investigation include:

- Ischemic diseases: Diseases like heart disease and stroke involve reduced blood flow and oxygen supply to tissues. FG-2216's ability to promote angiogenesis and enhance oxygen delivery is being explored in this context [].

- Anemia: In certain types of anemia, oxygen delivery to tissues is compromised. FG-2216's potential to stimulate erythropoiesis (red blood cell production) is being investigated [].

- Wound healing: Impaired blood flow can hinder wound healing. FG-2216's potential to promote angiogenesis and improve oxygen delivery might benefit wound healing processes [].

FG-2216 is a small molecule compound identified as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase 2. Its chemical formula is C₁₂H₉ClN₂O₄, and it has an average molecular weight of approximately 280.664 g/mol. The compound is notable for its ability to stabilize hypoxia-inducible transcription factors independently of oxygen levels, making it a significant player in the modulation of cellular responses to hypoxia . FG-2216 has been classified as investigational and is primarily studied for its potential therapeutic applications in conditions associated with hypoxia, such as anemia and ischemic diseases.

- Oxidation: FG-2216 may be oxidized under specific conditions, altering its reactivity and biological activity.

- Reduction: It can also be reduced, which may affect its pharmacological properties and efficacy.

The inhibition mechanism of FG-2216 involves binding to the active site of prolyl hydroxylase enzymes, thereby preventing the hydroxylation of hypoxia-inducible factors, which are crucial for their degradation under normoxic conditions .

FG-2216 has demonstrated significant biological activity, particularly in enhancing erythropoietin production. In clinical studies, it has been shown to increase plasma erythropoietin levels in both healthy individuals and patients undergoing hemodialysis. The compound's effects on erythropoietin production can lead to increased hemoglobin levels and improved oxygen delivery to tissues .

In vitro studies indicate that FG-2216 has an IC₅₀ value of approximately 3.9 micromolar for prolyl hydroxylase 2, highlighting its potency as an inhibitor . Furthermore, chronic administration in animal models has resulted in a well-tolerated profile with observable increases in hemoglobin expression and reticulocyte counts over time .

The synthesis of FG-2216 involves several steps that typically include:

- Formation of Isoquinoline Derivatives: Starting from appropriate precursors, isoquinoline structures are synthesized.

- Chlorination: Introducing chlorine into the molecular structure to form the chloro-substituted isoquinoline.

- Amidation: Coupling the isoquinoline derivative with acetic acid derivatives to form the final product.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these foundational steps outlined in chemical literature .

FG-2216 is primarily explored for its applications in:

- Anemia Treatment: By stimulating erythropoietin production, FG-2216 holds promise for treating anemia associated with chronic kidney disease and other conditions.

- Ischemic Diseases: Its ability to stabilize hypoxia-inducible factors suggests potential use in therapies aimed at ischemic injuries where oxygen supply is compromised.

- Research Tool: As a prolyl hydroxylase inhibitor, FG-2216 serves as a valuable tool in research settings for studying hypoxia-related pathways and mechanisms .

Studies have indicated that FG-2216 interacts with various biological systems, notably enhancing erythropoietin levels significantly in both healthy subjects and those with renal impairment. The pharmacokinetics reveal that the compound's systemic exposure is altered in patients with kidney failure, suggesting increased sensitivity or altered metabolism compared to healthy individuals . Further investigations are needed to elucidate the precise molecular interactions and their implications for therapeutic use.

FG-2216 shares structural and functional similarities with other prolyl hydroxylase inhibitors. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Roxadustat | C₁₃H₁₁N₃O₃S | Approved for anemia treatment; acts on HIF pathway. |

| Vadadustat | C₁₂H₁₁N₅O₂ | Inhibits prolyl hydroxylases; promotes erythropoiesis. |

| Daprodustat | C₁₂H₁₂N₂O₂ | Similar mechanism; enhances erythropoietin levels. |

FG-2216 stands out due to its specific binding affinity and unique structural features that allow for selective inhibition of prolyl hydroxylase 2 while demonstrating a favorable pharmacokinetic profile in clinical settings . This specificity may confer advantages in therapeutic contexts where targeted modulation of hypoxia-inducible factors is desired without affecting other pathways significantly.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Beuck S, Schänzer W, Thevis M. Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis. Drug Test Anal. 2012 Nov;4(11):830-45. doi: 10.1002/dta.390. Epub 2012 Feb 24. Review. PubMed PMID: 22362605.

3: Beuck S, Bornatsch W, Lagojda A, Schänzer W, Thevis M. Development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers in preventive doping research. Drug Test Anal. 2011 Nov-Dec;3(11-12):756-70. doi: 10.1002/dta.365. PubMed PMID: 22213684.

4: Bernhardt WM, Wiesener MS, Scigalla P, Chou J, Schmieder RE, Günzler V, Eckardt KU. Inhibition of prolyl hydroxylases increases erythropoietin production in ESRD. J Am Soc Nephrol. 2010 Dec;21(12):2151-6. doi: 10.1681/ASN.2010010116. Epub 2010 Nov 29. PubMed PMID: 21115615; PubMed Central PMCID: PMC3014028.

5: Beuck S, Schwabe T, Grimme S, Schlörer N, Kamber M, Schänzer W, Thevis M. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. J Am Soc Mass Spectrom. 2009 Nov;20(11):2034-48. doi: 10.1016/j.jasms.2009.07.016. Epub 2009 Aug 7. PubMed PMID: 19734057.

6: Cases A. The latest advances in kidney diseases and related disorders. Drug News Perspect. 2007 Dec;20(10):647-54. PubMed PMID: 18301799.

7: Thevis M, Kohler M, Schlörer N, Schänzer W. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. J Am Soc Mass Spectrom. 2008 Jan;19(1):151-8. Epub 2007 Nov 9. PubMed PMID: 18063383.

8: Hsieh MM, Linde NS, Wynter A, Metzger M, Wong C, Langsetmo I, Lin A, Smith R, Rodgers GP, Donahue RE, Klaus SJ, Tisdale JF. HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques. Blood. 2007 Sep 15;110(6):2140-7. Epub 2007 Jun 8. PubMed PMID: 17557894; PubMed Central PMCID: PMC1976368.